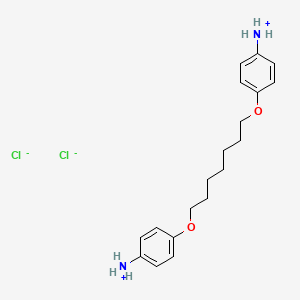

Aniline, 4,4'-(heptamethylenedioxy)DI-, dihydrochloride

Vue d'ensemble

Description

Aniline, 4,4'-(heptamethylenedioxy)di-, dihydrochloride is a bioactive chemical.

Applications De Recherche Scientifique

Synthesis and Materials Science

Aniline derivatives have been utilized in the synthesis of polyurethane cationomers, contributing to the development of polymers with fluorescent properties. The study by Buruianǎ et al. (2005) explores the synthesis of these cationomers, revealing their potential in creating materials with unique optical characteristics (Buruianǎ et al., 2005).

Crystal Engineering

Research by Zaman et al. (2001) demonstrates the use of anilic acids in crystal engineering, specifically in cocrystallization with dipyridyl compounds. This research contributes to the understanding of molecular structures and hydrogen bonding in crystal formation (Zaman, Tomura, & Yamashita, 2001).

Corrosion Inhibition

The application of aniline derivatives in corrosion science is evident in the work of Daoud et al. (2014), where a synthesized Schiff base was examined for its efficiency in inhibiting corrosion on steel surfaces in acidic environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Synthesis of Key Intermediates

Hashimoto et al. (2002) developed a synthesis method for an aniline dihydrochloride intermediate essential for a CCR5 antagonist, demonstrating the role of aniline derivatives in pharmaceutical synthesis (Hashimoto et al., 2002).

Environmental Chemistry

The study of aniline mustard metabolism by Connors et al. (1973) offers insights into the biotransformation of aniline derivatives, which is crucial for understanding their environmental impact and toxicity (Connors et al., 1973).

Wastewater Treatment

Chai et al. (2016) investigated the extraction of aniline from wastewater, presenting methods for removing these compounds from industrial effluents, which is vital for environmental safety and pollution control (Chai, Zhu, Liu, Zhang, Zhou, & Ren, 2016).

Polymer Chemistry

Research on the electrochemical synthesis of polymers based on aniline derivatives, as conducted by Shahhosseini et al. (2016), showcases their application in creating materials for solar cell technology (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Chemical Reactions and Pathways

Tekle-Röttering et al. (2016) explored the reaction kinetics and pathways in the ozonation of anilines, contributing to a better understanding of chemical reaction mechanisms in environmental processes (Tekle-Röttering, von Sonntag, Reisz, Eyser, Lutze, Türk, Naumov, Schmidt, & Schmidt, 2016).

Synthesis of Azobenzenes

Manjunatha et al. (2016) studied the oxidative conversion of anilines to azobenzenes, which is significant in the field of organic synthesis and the development of dyes and pigments (Manjunatha, Dakshayani, Vaz, & Puttaswamy, 2016).

Propriétés

Numéro CAS |

95429-20-2 |

|---|---|

Nom du produit |

Aniline, 4,4'-(heptamethylenedioxy)DI-, dihydrochloride |

Formule moléculaire |

C19H28Cl2N2O2 |

Poids moléculaire |

387.3 g/mol |

Nom IUPAC |

[4-[7-(4-azaniumylphenoxy)heptoxy]phenyl]azanium;dichloride |

InChI |

InChI=1S/C19H26N2O2.2ClH/c20-16-6-10-18(11-7-16)22-14-4-2-1-3-5-15-23-19-12-8-17(21)9-13-19;;/h6-13H,1-5,14-15,20-21H2;2*1H |

Clé InChI |

BHLHSYYTCNTEOZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[NH3+])OCCCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |

SMILES canonique |

C1=CC(=CC=C1[NH3+])OCCCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aniline, 4,4'-(heptamethylenedioxy)di-, dihydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

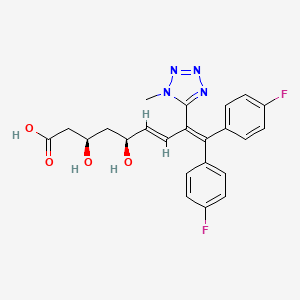

![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)

![2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester](/img/structure/B1667341.png)

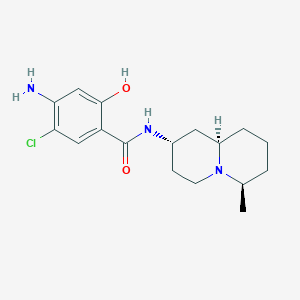

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(6,7-dihydroxyisoquinolin-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667346.png)